molecular formula C9H7N3O2 B11903857 5-Amino-1,6-naphthyridine-8-carboxylic acid

5-Amino-1,6-naphthyridine-8-carboxylic acid

Cat. No.: B11903857
M. Wt: 189.17 g/mol
InChI Key: VXRMHQDOJVABOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Amino-1,6-naphthyridine-8-carboxylic acid: is a nitrogen-containing heterocyclic compound It belongs to the naphthyridine family, which is characterized by a fused-ring system resulting from the fusion of two pyridines through two adjacent carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-1,6-naphthyridine-8-carboxylic acid typically involves the reaction of methyl-5-bromo-8-(tosyloxy)-1,6-naphthyridine-7-carboxylate with various arylboronic acids. This reaction produces monoarylated-1,6-naphthyridines and diarylated-1,6-naphthyridines in excellent yields . The reaction conditions often include the use of palladium catalysts and bases such as potassium carbonate in a solvent like dimethylformamide.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-Amino-1,6-naphthyridine-8-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Alkyl halides and bases like sodium hydroxide are typical reagents.

Major Products

The major products formed from these reactions include various substituted naphthyridines, naphthyridine oxides, and reduced naphthyridine derivatives.

Scientific Research Applications

5-Amino-1,6-naphthyridine-8-carboxylic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5-Amino-1,6-naphthyridine-8-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is correlated with its ability to interfere with DNA synthesis and induce apoptosis in cancer cells . The compound’s anti-HIV activity is attributed to its inhibition of viral replication by targeting viral enzymes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Amino-1,6-naphthyridine-8-carboxylic acid stands out due to its specific substitution pattern, which imparts unique pharmacological properties. Its ability to undergo various chemical reactions and form diverse derivatives further enhances its utility in scientific research and industrial applications.

Properties

Molecular Formula

C9H7N3O2

Molecular Weight

189.17 g/mol

IUPAC Name

5-amino-1,6-naphthyridine-8-carboxylic acid

InChI

InChI=1S/C9H7N3O2/c10-8-5-2-1-3-11-7(5)6(4-12-8)9(13)14/h1-4H,(H2,10,12)(H,13,14)

InChI Key

VXRMHQDOJVABOW-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=CN=C2N)C(=O)O)N=C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.